3-Hydroxy-1,2:5,6-dibenzocyclooct-7-yne

Vue d'ensemble

Description

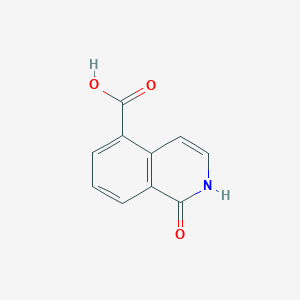

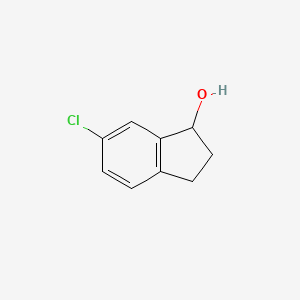

3-Hydroxy-1,2:5,6-dibenzocyclooct-7-yne is a chemical compound with the molecular formula C16H12O . It is also known by other names such as 4-dibenzocyclooctynol and 5,6-Dihydro-11,12-didehydrodibenzo [a,e]cycloocten-5-ol .

Molecular Structure Analysis

The molecular structure of this compound consists of a tricyclic system with a hydroxy group attached . The IUPAC name for this compound is tricyclo [10.4.0.0 4,9 ]hexadeca-1 (16),4,6,8,12,14-hexaen-10-yn-2-ol .Physical And Chemical Properties Analysis

The molecular weight of this compound is 220.26 g/mol . It has a computed XLogP3-AA value of 3.1, indicating its lipophilicity . The compound has one hydrogen bond donor count and one hydrogen bond acceptor count . The topological polar surface area is 20.2 Ų .Applications De Recherche Scientifique

Tomographie par émission de positons (TEP)

Les énantiomères du 4-dibenzocyclooctynol aromatique (DIBO) sont utilisés pour le radiomarquage et la conjugaison ultérieure de biomolécules afin de former des radioligands pour la tomographie par émission de positons (TEP) . Cette application est cruciale en imagerie médicale et en diagnostics.

Enantioreconnaissance

Le composé est utilisé dans le processus de résolution cinétique où la lipase A de Candida antarctica (CAL-A) est utilisée pour séparer les énantiomères du DIBO . Ce processus est important dans le domaine de la stéréochimie.

Visualisation des glycanes marqués métaboliquement

Le 4-dibenzocyclooctynol réagit rapidement avec les saccharides et les acides aminés contenant des azides et peut être utilisé pour la visualisation des glycanes marqués métaboliquement des cellules vivantes . Ceci est particulièrement utile dans le domaine de la biologie cellulaire et de la biochimie.

Modification des protéines

Le composé est utilisé dans la cycloaddition alkyne-nitrone promue par la contrainte pour la modification des protéines . Il s'agit d'une technique clé en bioconjugaison et en génie protéique.

Synthèse de nanostructures polymériques

Le 4-dibenzocyclooctynol est utilisé dans la synthèse de nanostructures polymériques . Ces nanostructures ont des applications potentielles dans l'administration de médicaments, l'ingénierie tissulaire et la nanotechnologie.

Polymérisation par ouverture de cycle

Le 4-dibenzocyclooctynol est utilisé comme initiateur pour la polymérisation par ouverture de cycle de l'ε-caprolactone . Ce processus est fondamental dans la production de polymères biodégradables.

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c17-16-11-14-7-2-1-5-12(14)9-10-13-6-3-4-8-15(13)16/h1-8,16-17H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKJQXKBHZVGBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C#CC3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

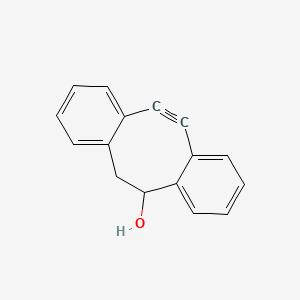

ANone: DIBO's primary interaction is with azide-containing molecules. This interaction is not with a specific biological target but rather a chemical reaction. DIBO, due to its strained ring system, readily undergoes a [3+2] cycloaddition with azides, forming a stable triazole linkage []. This reaction is highly specific, rapid, and proceeds efficiently in aqueous environments without requiring a copper catalyst [], making it ideal for bioorthogonal applications like labeling biomolecules within living systems.

ANone: * Molecular Formula: C16H14O* Molecular Weight: 222.28 g/mol* Spectroscopic Data: While the provided research snippets don't include specific spectroscopic data, DIBO's structure can be confirmed through techniques like NMR (Nuclear Magnetic Resonance) and Mass Spectrometry.

ANone: DIBO demonstrates compatibility with various materials and conditions relevant to its applications. It has been successfully incorporated as an initiator for ring-opening polymerization of polymers like ε-caprolactone, yielding well-defined polymers with DIBO functionality at the termini [, , ]. DIBO has also been incorporated into hydrogels composed of polyethylene glycol (PEG) [, ], showcasing its compatibility with this widely used biomaterial. Additionally, DIBO-functionalized polymers have been used to coat gold nanoparticles []. These examples highlight DIBO's versatility and stability under diverse chemical environments and its utility in material science and nanotechnology.

ANone: DIBO itself is not generally utilized as a catalyst. Its primary function leverages its strained ring system to participate in SPAAC reactions as a reactive partner, not a catalyst.

ANone: While the provided excerpts don't delve deeply into computational studies, one study utilized in silico docking simulations to investigate the enantiorecognition of a strained DIBO derivative by Candida antarctica Lipase A []. This exemplifies how computational tools can help understand DIBO's interactions with biological systems and guide the design of DIBO derivatives with tailored properties.

ANone: Research indicates that modifications to the DIBO structure can influence its reactivity and properties. For instance, oxidizing the alcohol group of DIBO to a ketone enhances the rate of SPAAC reactions []. Additionally, introducing a ketone or oxime group into the cyclooctyne ring of DIBO derivatives can impart fluorescence, creating a "fluoro-switch" upon reaction with azides []. This highlights the potential for fine-tuning DIBO's reactivity and functionality through structural modifications.

ANone: The provided research snippets do not mention specific SHE regulations concerning DIBO. As with any chemical reagent, handling DIBO requires following standard laboratory safety protocols and consulting relevant safety data sheets.

ANone: While a detailed historical account is not presented, the research highlights DIBO's emergence as a valuable tool in bioorthogonal chemistry. Its ability to participate in rapid and selective SPAAC reactions without requiring a catalyst has led to its adoption in various applications, including biomolecule labeling, surface modification, and material development.

ANone: DIBO's unique reactivity has fostered collaborations across disciplines. Its use in modifying polymers, creating functional nanofibers [, , ], and developing biocompatible hydrogels [, ] showcases its potential in materials science and biomedical engineering. Simultaneously, DIBO's bioorthogonal reactivity makes it invaluable for chemical biologists and glycobiologists studying complex carbohydrate modifications in living cells [, ]. These examples demonstrate DIBO's ability to bridge disciplines and drive innovation across diverse scientific fields.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one](/img/structure/B1416600.png)

![methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1416603.png)

![5-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1416614.png)

![N-methyl-[6-(2-furyl)pyrid-3-yl]methylamine](/img/structure/B1416617.png)